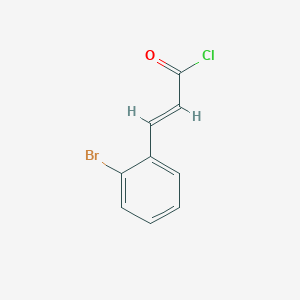

(2E)-3-(2-Bromophenyl)acryloyl chloride

Overview

Description

Scientific Research Applications

Applications in Polymer Synthesis

- Liquid Crystal Polymers : Used in the synthesis of polyacrylates with discogenic side groups, contributing to the development of columnar liquid crystal phases (Boden, Bushby, & Lu, 1998).

- Optically Active Polymers : Applied in preparing poly(N-acryloyl chloride) functionalized with amino acids and pendant pyrene, exhibiting fluorescence properties that change with pH and temperature (Buruianǎ, Buruiană, & Hahui, 2007).

- High Molecular Weight Polymers : Utilized in the creation of acrylate monomers that lead to high molecular-weight polymers with aggregation-induced emission characteristics (Zhou et al., 2014).

- Copolymer Synthesis : Involved in synthesizing novel copolymers, like N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate, to explore their thermal properties and monomer reactivity ratios (Soykan, Delibaş, & Coşkun, 2008).

Applications in Material Science

- Antioxidants in Rubber Compounds : Employed in the reaction with various compounds to produce acrylamides used as antioxidants for rubber mixes (Lawandy, Younan, & Shehata, 1996).

- Photoinitiated Polymerization : Utilized in the photoinitiated polymerization of acryloyl chloride, a process that can be controlled to yield polymers for polymer-analogous transformations (Egorova et al., 2002).

- Drug Delivery Systems : Applied in the synthesis of polymeric hydrogels for controlled drug release, indicating its potential in biomedical applications (Arun & Reddy, 2005).

Applications in Organic Synthesis

- Synthesis of Glycohydrolase Substrates : Utilized in the transformation of glycosyl chloride into glycohydrolase substrates, which can then be incorporated into protein conjugates (Roy et al., 1991).

- Synthesis of Indol-2-ones : Employed in the solid-phase synthesis of indol-2-ones through aryl radical cyclization, demonstrating its use in the creation of diverse organic compounds (Akamatsu, Fukase, & Kusumoto, 2004).

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Mode of Action

A related study on photochemical intramolecular [2 + 2] cycloaddition reaction catalyzed by a chiral thioxanthone molecule might provide some insights . The reaction proceeds via an energy transfer from the triplet thioxanthone to the substrate, involving stepwise and sequential C–C bond formation .

Result of Action

It’s worth noting that similar compounds are often used as intermediates in the synthesis of various organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2E)-3-(2-Bromophenyl)acryloyl chloride. For instance, it’s known that similar compounds are sensitive to moisture . Therefore, it’s crucial to store these compounds in cool, dry conditions in well-sealed containers .

properties

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYOGIMOIFDSAW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Bromophenyl)acryloyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)